molecular formula C18H21FN4O2 B2746262 1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 2034499-68-6

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone

Cat. No. B2746262
CAS RN: 2034499-68-6
M. Wt: 344.39
InChI Key: KWCDDXCRYMGCKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone is a useful research compound. Its molecular formula is C18H21FN4O2 and its molecular weight is 344.39. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Dye Synthesis and Photophysical Properties

Compounds with structures similar to "1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone" have been explored for their photophysical properties, particularly in the synthesis of fluorescent dyes. For example, 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones demonstrate significant solvatochromism and strong fluorescence intensity in alcohols, with large Stokes shifts and good quantum yields, indicating their potential as novel merocyanine fluorophores (Obydennov et al., 2022). These properties suggest applications in dye synthesis and optical materials where fluorescence is leveraged for sensing, imaging, or light-emitting devices.

Antimicrobial Activity

Compounds bearing dimethylamino groups and related structures have shown antimicrobial activity. The synthesis and biological evaluation of derivatives such as 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have revealed potent anti-tubercular activity, highlighting the potential of these compounds in developing new antimicrobial agents (Venugopal, Sundararajan, & Choppala, 2020). These findings underscore the relevance of such compounds in medicinal chemistry, especially for addressing resistant bacterial strains.

Organic Synthesis and Heterocyclic Chemistry

The compound's structure suggests utility in the synthesis of complex organic molecules and heterocycles, given the presence of reactive functional groups like dimethylamino, pyrazin-2-yl, and ethanone. Research in this area has demonstrated the synthesis of diverse heterocyclic systems, including pyrrolidines, pyrazolopyridines, and other fused pyridine derivatives, through reactions such as 1,3-dipolar cycloadditions and three-component couplings (Almansa et al., 2008). These methodologies are fundamental in drug discovery and the development of materials with unique electronic and photophysical properties.

Chemical Characterization and Material Science

The structural motifs present in the compound are also explored in material science for the design and synthesis of molecules with specific electronic or optical characteristics. For example, sulfolene pyridinones have been investigated as precursors for pyridinone ortho-quinodimethanes, highlighting the role of such compounds in generating materials with potential electronic and optical applications (Govaerts et al., 2002).

properties

IUPAC Name

1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c1-22(2)16-10-20-11-17(21-16)25-15-7-8-23(12-15)18(24)9-13-3-5-14(19)6-4-13/h3-6,10-11,15H,7-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCDDXCRYMGCKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)-2-(4-fluorophenyl)ethanone

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